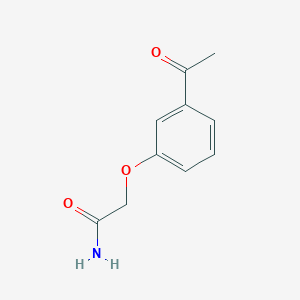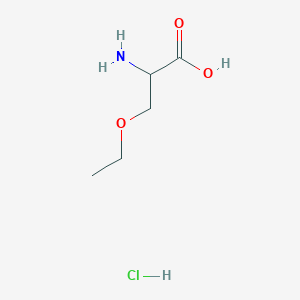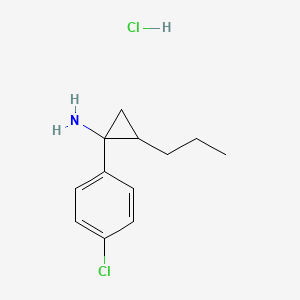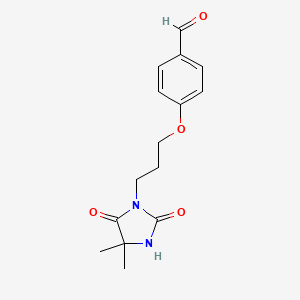![molecular formula C33H40O20 B12314454 2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one ist eine komplexe organische Verbindung, die durch mehrere Hydroxylgruppen und einen Chromen-4-on-Kern gekennzeichnet ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung beinhaltet typischerweise mehrstufige organische Reaktionen, ausgehend von einfacheren Vorläufern. Der Prozess umfasst oft Schutz- und Entschützungsschritte, um die mehreren Hydroxylgruppen zu kontrollieren. Übliche Reagenzien, die bei der Synthese verwendet werden, umfassen Schutzmittel wie Acetylchlorid und Entschützungmittel wie Salzsäure.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Techniken wie Säulenchromatographie und Umkristallisation werden zur Reinigung des Endprodukts eingesetzt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The process often includes protection and deprotection steps to manage the multiple hydroxyl groups. Common reagents used in the synthesis include protecting agents like acetyl chloride and deprotecting agents such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diese Verbindung unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Der Chromen-4-on-Kern kann zu Dihydroderivaten reduziert werden.
Substitution: Hydroxylgruppen können mit anderen funktionellen Gruppen substituiert werden, wobei Reagenzien wie Alkylhalogenide verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate mit veränderten funktionellen Gruppen, die in verschiedenen Anwendungen weiterverwendet werden können.
Wissenschaftliche Forschungsanwendungen
Diese Verbindung hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen ihrer potenziellen antioxidativen Eigenschaften aufgrund der Anwesenheit mehrerer Hydroxylgruppen.
Medizin: Untersucht wegen ihrer potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den diese Verbindung ihre Wirkung entfaltet, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Die Hydroxylgruppen können an Wasserstoffbrückenbindungen beteiligt sein, was die Bindungsaffinität der Verbindung zu Enzymen und Rezeptoren beeinflusst. Der Chromen-4-on-Kern kann mit zellulären Signalwegen interagieren, die an oxidativem Stress und Entzündungen beteiligt sind.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity to enzymes and receptors. The chromen-4-one core may interact with cellular pathways involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Quercetin: Ein Flavonoid mit einem ähnlichen Chromen-4-on-Kern und mehreren Hydroxylgruppen.
Kaempferol: Ein weiteres Flavonoid mit einer ähnlichen Struktur, aber einem anderen Hydroxylierungsmuster.
Myricetin: Enthält im Vergleich zur betreffenden Verbindung zusätzliche Hydroxylgruppen.
Einzigartigkeit
Die Einzigartigkeit von 2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one liegt in seinem spezifischen Hydroxylierungsmuster und dem Vorhandensein mehrerer Zuckerreste, die einzigartige biologische Aktivitäten und chemische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C33H40O20 |
|---|---|
Molekulargewicht |
756.7 g/mol |
IUPAC-Name |
2-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-22(39)25(42)28(45)31(47-10)53-30-27(44)24(41)20(9-35)52-33(30)50-16-3-2-11(4-13(16)36)17-7-15(38)21-14(37)5-12(6-18(21)49-17)48-32-29(46)26(43)23(40)19(8-34)51-32/h2-7,10,19-20,22-37,39-46H,8-9H2,1H3 |
InChI-Schlüssel |
RTZQSPCWWLUJTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)OC6C(C(C(C(O6)CO)O)O)O)O)O)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ol, endo](/img/structure/B12314374.png)
![(4-nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12314375.png)

![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)
![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)


![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)

![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)

